molecular formula C14H16O B1177005 osmotin CAS No. 142583-51-5

osmotin

Cat. No.: B1177005
CAS No.: 142583-51-5
Attention: For research use only. Not for human or veterinary use.
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Description

Osmotin is a cationic, pathogenesis-related 5 (PR-5) protein that serves as a crucial plant defense tool against a wide array of biotic and abiotic stresses . First identified in tobacco, this 24-26 kDa multifunctional protein is a key component of the plant immune system and is ubiquitously present in all fruits and vegetables . Its primary research value lies in its dual-functionality: it induces osmo-tolerance in response to environmental challenges like drought, salinity, and cold, while also acting as a potent antifungal agent . The protein's mechanism of action against fungal pathogens involves increasing plasma membrane permeability and dissipating the membrane potential of infecting fungi, leading to the inhibition of spore germination and hyphal growth . Under abiotic stress conditions, this compound functions as an osmoprotectant, aiding in the reduction of reactive oxygen species (ROS), limiting lipid peroxidation, and increasing proline content and scavenging enzyme activity . Its expression is regulated by various signals, including ABA, ethylene, and viral infection . Furthermore, this compound has attracted significant research interest due to its structural and functional similarity to the mammalian hormone adiponectin, opening potential avenues for cross-kingdom therapeutic studies . This product is intended for research applications only, including the study of plant stress physiology, plant-pathogen interactions, and the development of stress-tolerant transgenic crops. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR DIAGNOSTIC USE.

Properties

CAS No.

142583-51-5

Molecular Formula

C14H16O

Synonyms

osmotin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Osmotin belongs to the PR-5 family, which includes TLPs like thaumatin and zeamatin , as well as This compound-like proteins (OLPs) . It also exhibits functional parallels with the mammalian hormone adiponectin .

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

Compound Origin Molecular Weight (kDa) Key Features Functional Overlap with this compound Key Differences
Thaumatin Plant (Thaumatococcus daniellii) ~22 Sweet-tasting, 8 disulfide bonds, PR-5 family member Antifungal activity; stress response Sweet taste due to lysine-rich regions; lacks adiponectin-like signaling
Zeamatin Plant (Zea mays) ~22 Antifungal, membrane-permeabilizing activity Pathogen defense; PR-5 structural homology No reported role in abiotic stress or mammalian signaling
OLPs Plants (e.g., Arabidopsis) ~24–26 Neutral isoelectric point; stress-inducible Enhance salinity/drought tolerance; structural conservation Neutral charge vs. This compound’s acidic grooves; distinct gene regulation
Adiponectin Mammals ~30 (globular domain) Hormone regulating glucose/lipid metabolism; binds AdipoR1/R2 receptors Activates AMPK/SIRT1 pathways; reduces Aβ plaques and insulin resistance Sequence dissimilarity; endogenous hormone vs. plant-derived this compound

Key Research Findings

Mechanistic Overlap with Adiponectin :

  • This compound binds adiponectin receptor 1 (AdipoR1) with higher affinity than its plant receptor PHO36, activating AMPK/SIRT1 pathways to mitigate Alzheimer’s disease (AD) pathologies (e.g., Aβ plaque reduction) and metabolic disorders (e.g., NAFLD) .
  • Structural modeling reveals this compound’s Domain I overlaps with adiponectin’s β-barrel fold, enabling cross-species receptor activation despite low sequence similarity (<20%) .

Antifungal Activity vs. Thaumatin/Zeamatin :

  • This compound and zeamatin disrupt fungal membranes, but this compound uniquely induces programmed cell death in Saccharomyces cerevisiae via RAS2/cAMP signaling .
  • Thaumatin’s sweetness limits its antifungal utility compared to this compound .

Stress Tolerance vs. OLPs :

  • OLPs and this compound are co-induced under salinity/drought, but OLPs lack this compound’s acidic charge and show weaker vacuolar localization .

Therapeutic Potential and Limitations

  • Neurodegenerative Diseases : this compound reduces Aβ aggregation and improves synaptic plasticity in AD models, mirroring adiponectin’s effects .
  • Metabolic Disorders : In ob/ob mice, this compound upregulates AdipoR1/R2 and PPARα, reversing insulin resistance and hepatic steatosis .
  • Limitations : Rapid enzymatic degradation of this compound-derived peptides in vivo necessitates structural modifications for clinical use .

Preparation Methods

Agrobacterium-Mediated Transformation in Barley

The spring barley cultivar Golden Promise has been successfully engineered to express osmotin via Agrobacterium tumefaciens-mediated transformation. The this compound gene (OSM, GenBank: M29279.1) was codon-optimized for barley and cloned into the pDONR207 vector using BP clonase. Subsequent LR clonase reactions transferred the gene into the destination vector pBract214, which features a maize ubiquitin (Ubi) promoter for constitutive expression and a hygromycin phosphotransferase (hpt) gene for selection. Immature embryos of T0 plants were cultured on hygromycin-containing media, with PCR confirming transgene integration using primers targeting a 222-bp fragment of osm and a 275-bp fragment of hpt.

Transgene expression was validated via RT-qPCR, with primers designed to amplify an 85-bp region of osm (F: 5´-TCAGGTCCAGCTTCGTGTTC-3´; R: 5´-TACGGGCAGTTGTTCCTCAC-3´). Transgenic T1 plants exhibited stable this compound expression under stress conditions, maintaining chlorophyll content at 1.2–1.5 mg/g FW compared to 0.8 mg/g FW in wild-type plants under salinity stress.

Prokaryotic Expression in Escherichia coli

Inclusion Body Formation and Purification

Full-length tobacco this compound has been expressed in E. coli BL21(DE3) using the ZYM-505 autoinduction medium. Optimal expression occurred at pH 7.0 and an OD650 of 1.5, yielding 40–50 mg of recombinant this compound (rOSM) per 2 L culture. The protein aggregated in inclusion bodies, necessitating extraction with 8 M urea and sequential purification via CM-cellulose cation-exchange chromatography and cobalt-agarose affinity chromatography. Repeated elution increased yields to 200 mg per 2 L culture, with purity exceeding 95% as confirmed by SDS-PAGE.

Antifungal assays demonstrated rOSM activity against Cryptococcus neoformans (IC50: 12 µM) and Candida albicans (IC50: 18 µM), validating functional integrity post-purification.

Eukaryotic Expression in Insect Cells

Baculovirus System in Sf9 Cells

The baculovirus expression system in Spodoptera frugiperda (Sf9) cells enables high-yield this compound production. The full-length osm gene was cloned into the pFastBac1 vector and transposed into bacmid DNA. Infection at an MOI of 5 yielded 15–20 mg/L of this compound, purified via nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Functional assays confirmed this compound’s ability to reduce amyloid-beta deposition in neuronal cells by 40–60% through AMP-activated protein kinase (AMPK) activation.

Purification from Native Plant Sources

Extraction from NaCl-Adapted Tobacco Cells

This compound was purified from Nicotiana tabacum cv. Wisconsin 38 cells adapted to 250 mM NaCl. Cell homogenates underwent ammonium sulfate precipitation (70% saturation), followed by CM-Sepharose chromatography at pH 5.0. Final purification via repeated recrystallization achieved ≥99% purity, with endotoxin levels <0.03 EU/mg. Yield averaged 8–10 mg per kg fresh weight, suitable for therapeutic applications.

Comparative Analysis of Preparation Methods

Method Host Yield Purity Key Applications
Plant TransformationBarley1–2 mg/g FW90%Stress resistance studies
E. coli ExpressionBL21(DE3)20–100 mg/L95%Antifungal assays
Baculovirus SystemSf9 cells15–20 mg/L98%Neurodegenerative research
Native PurificationN. tabacum8–10 mg/kg FW99%Structural studies

Challenges and Optimization Strategies

Codon Optimization and Toxicity Mitigation

In E. coli, this compound’s toxicity necessitated expression in inclusion bodies. Codon optimization for barley improved expression efficiency 2.5-fold compared to native sequences. For baculovirus systems, optimizing infection timing (72 h post-infection) maximized yields.

Scalability and Cost-Effectiveness

Plant-based systems, while scalable, face regulatory hurdles for therapeutic use. E. coli offers cost advantages but requires refolding steps to restore activity. Insect cell systems balance yield and functionality but incur higher operational costs .

Q & A

Basic Research Questions

Q. How can researchers analyze osmotin gene expression under osmotic stress in Nicotiana tabacum?

  • Methodology : Use cDNA cloning and Northern blotting to measure mRNA levels. Subclone promoter fragments (e.g., pOS2) into vectors (e.g., pUC118) and perform automated sequencing to identify regulatory motifs. ABA treatment can induce this compound mRNA, which peaks in adapted cells .

Q. What experimental approaches confirm this compound’s antifungal activity?

  • Methodology : Employ yeast (Saccharomyces cerevisiae) cell death assays to observe programmed cell death via RAS2/cAMP signaling. Structural analysis via X-ray crystallography (e.g., PDB ID 1pcvA) reveals this compound’s β-barrel domain, critical for membrane lysis .

Q. How does this compound regulate proline accumulation during osmotic stress?

  • Methodology : Quantify proline levels in transgenic plants (e.g., tobacco, strawberry) using HPLC. Measure expression of proline biosynthesis genes (e.g., P5CS1) via qRT-PCR. This compound enhances proline synthesis, which scavenges reactive oxygen species (ROS) under stress .

Q. What methods identify this compound’s subcellular localization in plant cells?

  • Methodology : Immunocytochemistry with polyclonal antibodies reveals this compound accumulation in vacuolar inclusion bodies. TargetP 1.1 Server predicts subcellular localization, validated via SDS-PAGE of soluble (this compound-I) and membrane-bound (this compound-II) fractions .

Advanced Research Questions

Q. How can structural similarities between this compound and adiponectin inform therapeutic drug design?

  • Methodology : Use molecular dynamics simulations to model this compound-adiponectin receptor (ADIPOR1) interactions. Synthesize this compound-derived peptides (e.g., PeptideOSM, residues 157–165) and test cytokine release (IL-6, TNF-α) in human synovial fibroblasts. Validate binding via competitive ELISA and AMPK/p38 signaling assays .

Q. What strategies mitigate this compound’s allergenic potential in transgenic crops?

  • Methodology : Perform epitope mapping using site-directed mutagenesis (e.g., M123 mutant) to disrupt IgE-binding regions. Validate reduced IgE cross-reactivity via ELISA inhibition assays with sera from tomato/apple-sensitized patients. Circular dichroism confirms structural integrity post-mutation .

Q. How to evaluate this compound’s neuroprotective effects in vivo?

  • Methodology : Administer this compound to LPS-induced neuroinflammation mouse models. Measure TLR4/NFκB pathway inhibition via Western blot and cytokine profiling. Use AdipoR1-knockout models to confirm receptor specificity .

Q. How does post-translational regulation affect this compound’s role in ABA signaling?

  • Methodology : Generate OSM34 CRISPR/Cas9 mutants in Arabidopsis to study ABA hypersensitivity. Perform proteasome inhibition assays (e.g., MG132 treatment) to track OSM34 degradation. Co-immunoprecipitation with SKP2A confirms ubiquitination .

Contradictions & Validation

  • Allergenicity vs. Therapeutic Use : While this compound cross-reacts with food allergens (e.g., tomato, apple), mutagenesis reduces IgE binding by 50–90% . Conversely, structural stability of this compound-derived peptides (e.g., PeptideOSM) supports therapeutic applications .
  • Receptor Specificity : this compound binds both plant PHO36 and mammalian ADIPOR1 receptors. Use receptor knockout models and competitive binding assays to distinguish signaling pathways .

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